1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
CAS No.: 1394041-36-1
Cat. No.: VC4303515
Molecular Formula: C10H11BrClN3O
Molecular Weight: 304.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394041-36-1 |
|---|---|
| Molecular Formula | C10H11BrClN3O |
| Molecular Weight | 304.57 |
| IUPAC Name | 1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H10BrN3O.ClH/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H |
| Standard InChI Key | CHYFWLRYSMIHQA-UHFFFAOYSA-N |
| SMILES | CC(C1=NC(=NO1)C2=CC=C(C=C2)Br)N.Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is C₁₀H₁₁BrClN₃O, with a molecular weight of 304.57 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for experimental applications .
Structural Elucidation
Key features include:
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A 4-bromophenyl group at the 3-position of the oxadiazole ring, contributing to electronic and steric effects.
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An ethylamine side chain at the 5-position, protonated as a hydrochloride salt .
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A planar oxadiazole core that facilitates π-π stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in polar solvents | |
| logP (Predicted) | 2.8 | |
| Hydrogen Bond Donors | 2 (amine and HCl) |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Formation of the oxadiazole core: Reaction of 4-bromobenzohydrazide with ethyl cyanoacetate under acidic conditions yields the 1,2,4-oxadiazole intermediate .
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Amine functionalization: The ethylamine side chain is introduced through nucleophilic substitution, followed by HCl salt formation .
Key Reaction Conditions:
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Cyclization using p-toluenesulfonyl chloride and triethylamine in dichloromethane .
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Yields range from 41–100%, depending on substituent electronic effects .
Analytical Characterization
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NMR: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.82–7.88 ppm (4-bromophenyl) and a singlet for the ethylamine group at δ 4.81–4.90 ppm .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 268.11 ([M+H]⁺) .
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| Changzhou Hopschain Chemical Co. | 95% | Inquiry-based |
| Block Chemical Technology | 95% | Inquiry-based |
Storage: Long-term stability in cool, dry environments (2–8°C) .
Future Directions
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Structure-Activity Relationships (SAR): Modifying the bromophenyl group to introduce electron-withdrawing substituents (e.g., nitro, trifluoromethyl) may enhance bioactivity .
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Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability .
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Targeted Therapies: Conjugation with monoclonal antibodies for cancer-specific delivery .
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